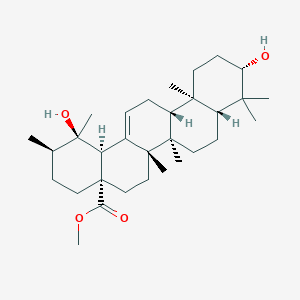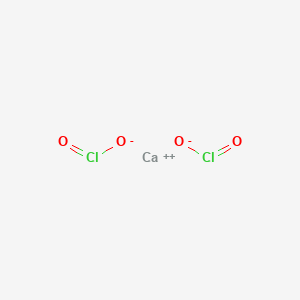
3,3/'-Disulfanediyldi(oxolan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobisdihydro-2-furanone is an organic compound with the molecular formula C8H10O4S2 It is a member of the furanone family, which are heterocyclic compounds containing a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanone: A simpler analog with a similar furan ring structure but lacking the sulfur atoms.
3,4-Dihalo-2(5H)-furanone: A halogenated derivative with different reactivity and applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.
Uniqueness
3,3’-Dithiobisdihydro-2-furanone is unique due to the presence of two sulfur atoms, which impart distinct chemical properties and reactivity compared to other furanones. This uniqueness makes it valuable for specific applications in chemistry and biology.
Propriétés
Numéro CAS |
14091-96-4 |
|---|---|
Formule moléculaire |
C8H10O4S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
Clé InChI |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
SMILES canonique |
C1COC(=O)C1SSC2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)




![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)



